

Nepsilon-acetyl-L-lysine-d8 chemical properties

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Compound of Interest

Compound Name: Nepsilon-acetyl-L-lysine-d8

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Technical Guide: Nε-acetyl-L-lysine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Nε-acetyl-L-lysine-d8. This deuterated stable isotope-labeled compound serves as an invaluable tool in mass spectrometry-based quantitative analyses, particularly in the burgeoning field of post-translational modifications.

Core Chemical Properties

Nε-acetyl-L-lysine-d8 is a deuterated analog of the endogenous metabolite Nε-acetyl-L-lysine. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

Property	Value
Formal Name	N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8
Molecular Formula	C ₈ H ₈ D ₈ N ₂ O ₃
Formula Weight	196.3 g/mol
Isotopic Purity	≥98% deuterated forms (d1-d8)
Appearance	White to off-white solid
Solubility	Soluble in 80% Acetic Acid; Slightly soluble in Water
Storage Conditions	-20°C
Stability	≥ 4 years at -20°C[1]

Experimental Protocols

The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the accurate quantification of Nε-acetyl-L-lysine in biological matrices. Below is a detailed methodology adapted from a published LC-MS/MS protocol for the analysis of Nε-acetyl-lysine in human plasma.

Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Nε-acetyl-L-lysine, utilizing Nε-acetyl-L-lysine-d8 as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Acid Hydrolysis)

- To a known volume of plasma, add a precise amount of Nε-acetyl-L-lysine-d8 solution of a known concentration.
- Perform acid hydrolysis to liberate Nε-acetyl-L-lysine from plasma proteins.

- Post-hydrolysis, the sample should be clarified, and the supernatant collected for analysis.

2. Liquid Chromatography

- Column: A reversed-phase C18 column is suitable for separation.
- Mobile Phase: A gradient elution using a mobile phase containing an ion-pairing agent, such as nonafluoropentanoic acid (NFPA), is effective. For example, a gradient of acetonitrile in water with 5 mmol/L NFPA can be employed.
- Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-20 μ L, depending on the sensitivity of the mass spectrometer.

3. Mass Spectrometry

- Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of amino acids and their derivatives.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both N ϵ -acetyl-L-lysine and N ϵ -acetyl-L-lysine-d8 must be monitored. For instance, for a related compound N ϵ -(carboxymethyl)lysine, the transition m/z 205.1 \rightarrow 84.1 was monitored, and for its deuterated standard, m/z 209.1 \rightarrow 88.1 was used[2]. The exact m/z values for N ϵ -acetyl-L-lysine and its d8 analog would need to be optimized on the specific mass spectrometer being used.

Parameter	N ϵ -acetyl-L-lysine	N ϵ -acetyl-L-lysine-d8
Precursor Ion (m/z)	To be determined	To be determined
Product Ion (m/z)	To be determined	To be determined

4. Quantification

- A calibration curve is constructed by plotting the ratio of the peak area of the N ϵ -acetyl-L-lysine standards to the constant peak area of the N ϵ -acetyl-L-lysine-d8 internal standard

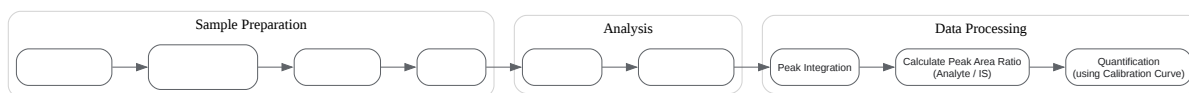
against the concentration of the standards.

- The concentration of N ϵ -acetyl-L-lysine in the unknown samples is then determined from this calibration curve by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of N ϵ -acetyl-L-lysine using N ϵ -acetyl-L-lysine-d8 as an internal standard in an LC-MS/MS experiment.

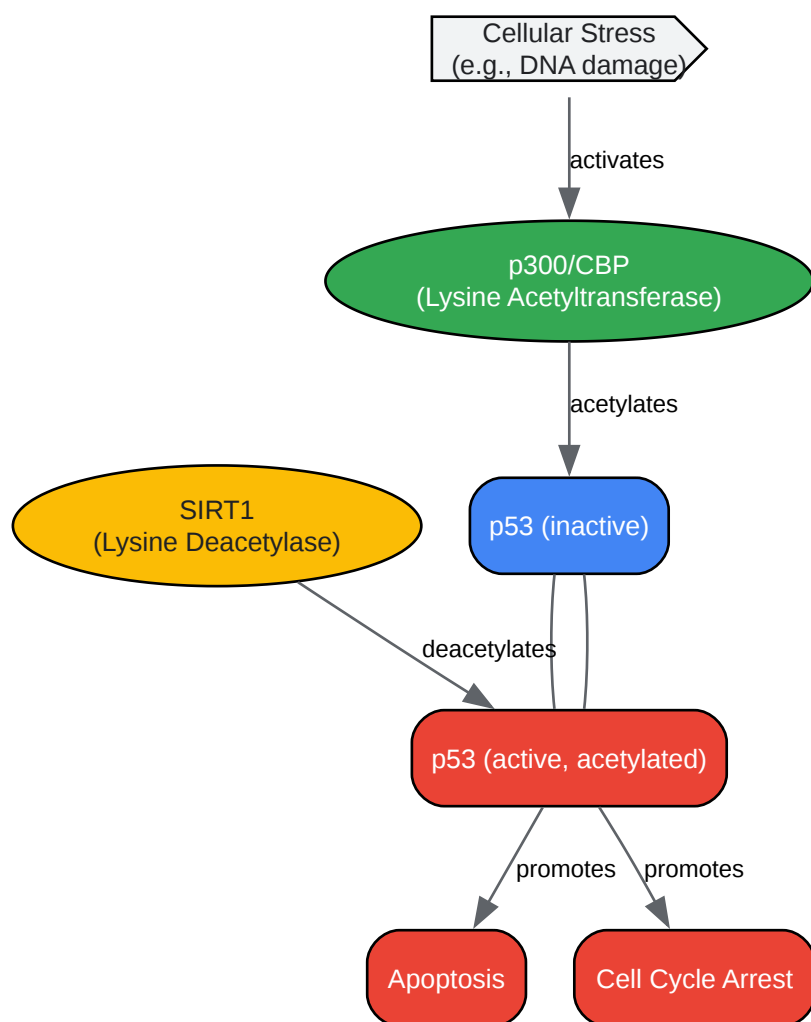


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LC-MS/MS workflow with an internal standard.

Signaling Pathway: Regulation of p53 by Acetylation

N ϵ -lysine acetylation is a critical post-translational modification that regulates the activity of numerous proteins, including the tumor suppressor p53. The acetylation status of p53 is dynamically controlled by lysine acetyltransferases (KATs), such as p300/CBP, and lysine deacetylases (KDACs), such as the sirtuin family of proteins (e.g., SIRT1).



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Regulation of p53 activity by acetylation.

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References

- 1. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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